molecular formula C9H10O B12749857 2-(4-Methylphenyl)oxirane, (-)- CAS No. 135413-94-4

2-(4-Methylphenyl)oxirane, (-)-

Cat. No.: B12749857
CAS No.: 135413-94-4
M. Wt: 134.17 g/mol
InChI Key: QAWJAMQTRGCJMH-SECBINFHSA-N
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Description

Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as ®-4-Methylstyrene oxide, is an organic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is a chiral epoxide, which means it contains an oxirane ring (a three-membered cyclic ether) and a chiral center, making it optically active. It is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of ®-4-methylstyrene. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(4-methylphenyl)-, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like water, alcohols, and amines in the presence of acid or base catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Ozone (O3) or periodic acid (HIO4) under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Diols, ethers, and amino alcohols.

    Reduction: Corresponding alcohol.

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

Mechanism of Action

The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the epoxide serves as an electrophilic center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, 2-(4-methylphenyl)-, (2R)- is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. The chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .

Properties

CAS No.

135413-94-4

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2S)-2-(4-methylphenyl)oxirane

InChI

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1

InChI Key

QAWJAMQTRGCJMH-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CO2

Canonical SMILES

CC1=CC=C(C=C1)C2CO2

Origin of Product

United States

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